2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester
CAS No.: 1246817-06-0
Cat. No.: VC0030210
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246817-06-0 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.201 |
| IUPAC Name | methyl 2-methoxy-1H-benzimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-9(13)6-4-3-5-7-8(6)12-10(11-7)15-2/h3-5H,1-2H3,(H,11,12) |
| Standard InChI Key | NAZNETUDNVEOCA-UHFFFAOYSA-N |
| SMILES | COC1=NC2=C(C=CC=C2N1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester (methyl 2-methoxy-1H-benzimidazole-4-carboxylate) is a benzimidazole derivative characterized by a fused benzene and imidazole ring system with methoxy and methyl ester functional groups at positions 2 and 4, respectively. This compound is identified by the CAS registry number 1246817-06-0 and is recognized in chemical databases including PubChem (CID: 53434933). The molecule features a planar benzimidazole core with the carboxymethyl group at position 4 contributing to its potential biological interactions. The 2-methoxy substituent significantly influences the electronic properties of the benzimidazole ring, affecting both reactivity and biological activity profiles. The compound also appears in chemical literature under synonyms such as "Candesartan Benzimidazole Methoxy Methyl Ester," reflecting its relationship to the antihypertensive drug candesartan .
Nomenclature and Identifiers
The compound's identity is established through various systematic naming conventions and unique identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester
| Parameter | Identifier |
|---|---|
| CAS Registry Number | 1246817-06-0 |
| PubChem CID | 53434933 |
| IUPAC Name | methyl 2-methoxy-1H-benzimidazole-4-carboxylate |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-9(13)6-4-3-5-7-8(6)12-10(11-7)15-2/h3-5H,1-2H3,(H,11,12) |
| InChIKey | NAZNETUDNVEOCA-UHFFFAOYSA-N |
| SMILES | COC1=NC2=C(C=CC=C2N1)C(=O)OC |
Physical and Chemical Properties
2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester possesses distinctive physicochemical properties that determine its behavior in chemical reactions, pharmaceutical formulations, and biological systems. The compound is a solid at room temperature with properties that make it suitable for various research applications. Understanding these properties is essential for developing efficient synthesis routes and formulation strategies for pharmaceutical applications. The compound's moderate lipophilicity contributes to its potential membrane permeability, while its hydrogen bond acceptor groups offer possibilities for specific interactions with biological targets .
Basic Physical Properties
The physical properties of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester are summarized in Table 2.
Table 2: Physical Properties of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester
Chemical Reactivity
The reactivity of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester is primarily dictated by its functional groups. The methyl ester group at position 4 can undergo hydrolysis to yield the corresponding carboxylic acid, while the methoxy group at position 2 can participate in nucleophilic substitution reactions under specific conditions. The N-H bond of the benzimidazole core provides a site for potential alkylation or acylation reactions. These reactive features make the compound versatile in organic synthesis pathways, particularly in the development of more complex benzimidazole derivatives with enhanced biological activities.
Synthesis Methods
The synthesis of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid or through multi-step processes starting from appropriately substituted precursors. Several synthetic approaches have been documented in the literature, each with specific advantages depending on the available starting materials and desired scale of production.
Esterification of 2-Methoxy-1H-benzimidazole-4-carboxylic acid
The most direct approach involves the esterification of 2-methoxy-1H-benzimidazole-4-carboxylic acid with methanol in the presence of an acid catalyst. This reaction follows standard esterification protocols, where the carboxylic acid reacts with methanol to form the methyl ester. The reaction typically requires heating in the presence of a catalytic amount of a strong acid such as sulfuric acid or hydrogen chloride. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the esterification under milder conditions .
The reaction can be represented as:
2-methoxy-1H-benzimidazole-4-carboxylic acid + CH₃OH → 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester + H₂O
Applications and Research Significance
2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester holds significant importance in both chemical and pharmaceutical research contexts. Its applications span from serving as a synthetic intermediate to potential biological activities that merit further investigation .
Pharmaceutical Applications
The compound has noted significance in pharmaceutical research, particularly as a structural component related to the antihypertensive drug candesartan. In pharmaceutical contexts, it is identified as an impurity related to candesartan, highlighting its relevance in drug quality control and regulatory compliance. The benzimidazole scaffold is widely recognized in medicinal chemistry for its diverse biological activities, and derivatives like 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester may serve as starting points for the development of new therapeutic agents.
Chemical Research Applications
In chemical research, the compound serves as an important intermediate in the synthesis of more complex molecules. Its well-defined functional groups provide multiple sites for further chemical modifications, making it valuable in divergent synthesis strategies. The compound has been utilized in proteomics studies, indicating its utility in biochemical research applications. The benzimidazole core's ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes derivatives like this compound interesting subjects for supramolecular chemistry studies.
Structural Relationships and Comparisons
2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester belongs to a broader family of benzimidazole derivatives with varying substitution patterns. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and potential applications .
Comparison with Related Benzimidazole Derivatives
Table 3: Comparison of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester with Related Compounds
This structural comparison reveals how slight modifications to the benzimidazole scaffold can produce derivatives with potentially different physical, chemical, and biological properties. The position of substitution (4 versus 5), the nature of substituents (methoxy versus amino), and the state of the carboxylic group (acid versus ester) all contribute to the unique properties of each compound. Such variations are often exploited in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties .
Analytical Methods for Identification
The identification and characterization of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester can be accomplished through various analytical techniques. These methods are essential for confirming compound identity, assessing purity, and supporting structural elucidation efforts .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. ¹H-NMR would show characteristic signals for the methoxy group at position 2, the methyl ester group at position 4, and the aromatic protons of the benzimidazole ring. ¹³C-NMR would reveal the carbonyl carbon of the ester group, the methoxy and methyl carbon atoms, and the aromatic carbons of the benzimidazole core. Infrared (IR) spectroscopy would display characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), as well as bands corresponding to C-O stretching and N-H stretching vibrations .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly employed for the separation and quantification of 2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester, particularly in pharmaceutical contexts where it might be monitored as an impurity in candesartan formulations. Mass spectrometry, often coupled with chromatographic methods (LC-MS), provides additional confirmation of the compound's identity through its molecular mass and fragmentation pattern.
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